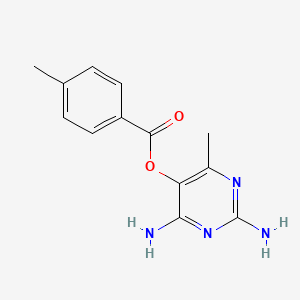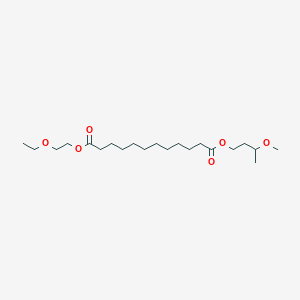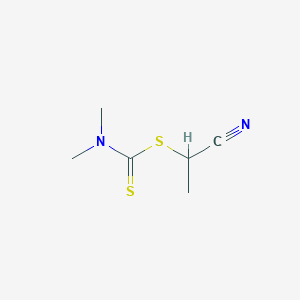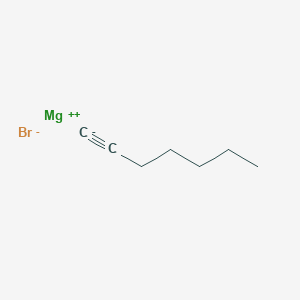
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is an organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of two amino groups attached to a pyrimidine ring, along with a methyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methylbenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired ester linkage. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted aminopyrimidines .
Applications De Recherche Scientifique
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is similar in structure but contains a chlorine atom instead of a methyl group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has a phenyl and ethyl group attached to the pyrimidine ring, making it structurally similar but with different substituents.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
61581-10-0 |
|---|---|
Formule moléculaire |
C13H14N4O2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
(2,4-diamino-6-methylpyrimidin-5-yl) 4-methylbenzoate |
InChI |
InChI=1S/C13H14N4O2/c1-7-3-5-9(6-4-7)12(18)19-10-8(2)16-13(15)17-11(10)14/h3-6H,1-2H3,(H4,14,15,16,17) |
Clé InChI |
IYKOFZUFGJAHCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(N=C(N=C2N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)



methanone](/img/structure/B14593036.png)



![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)

![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
